
3-((1-(Quinoxaline-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline is a nitrogen-containing heterocyclic compound that is widely used in the field of medicinal chemistry . It is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . Pyrrolidine, on the other hand, is a five-membered ring with one nitrogen atom, and it’s also used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Quinoxalines can be synthesized by the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
Quinoxalines can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . Pyrrolidine compounds can also undergo various reactions, including those with different cyclic or acyclic precursors .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . The properties of pyrrolidine compounds can vary widely depending on their specific structures .科学的研究の応用
Organic Synthesis and Catalysis
A noteworthy application of quinoxaline derivatives lies in their role in facilitating organic synthesis. For example, Yadav et al. (2008) demonstrated the use of bismuth(III) triflate in the rapid synthesis of 2,3-disubstituted quinoxalines in water, showcasing an environmentally friendly method for constructing complex quinoxaline structures under mild conditions (Yadav et al., 2008). This method's efficiency and green chemistry approach highlight the broader utility of quinoxaline derivatives in catalyzing various chemical transformations.
Heterocyclic Chemistry and Compound Synthesis
In heterocyclic chemistry, quinoxaline derivatives serve as key intermediates for the synthesis of complex heterocyclic structures. Dawood et al. (2009) presented a method for synthesizing new indolizine and pyrrolo[1,2-a]quinoline derivatives via nitrogen ylides, leveraging the reactivity of pyridine and quinoline with specific carbonitrile precursors (Dawood, Ragab, & Mohamed, 2009). This work underscores the versatility of quinoxaline derivatives in constructing diverse heterocyclic frameworks, which are of significant interest in medicinal chemistry and material science.
Photovoltaic Materials
Quinoxaline derivatives also find applications in the development of photovoltaic materials. Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of quinoxaline derivatives and their application in organic–inorganic photodiode fabrication. Their work demonstrates how specific quinoxaline derivatives can improve the electrical and photovoltaic properties of heterojunction diodes, indicating their potential in solar energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluoride Ion Sensing
Moreover, quinoxaline derivatives are utilized in the development of sensors. Ghosh, Maiya, and Wong (2004) reported on the synthesis of dipyrrolyl derivatives bearing quinoxaline units for fluoride ion sensing. These compounds exhibit significant changes in their optical and electrochemical properties upon binding with fluoride ions, showcasing their utility in environmental monitoring and analytical chemistry (Ghosh, Maiya, & Wong, 2004).
作用機序
特性
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c19-10-16-17(23-7-6-22-16)26-13-3-8-24(11-13)18(25)12-1-2-14-15(9-12)21-5-4-20-14/h1-2,4-7,9,13H,3,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQGIRVTRYPVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyldihydro-1H-pyrrole-2,5-dione](/img/structure/B2474752.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2474753.png)
![1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2474754.png)
![1-(2-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474755.png)
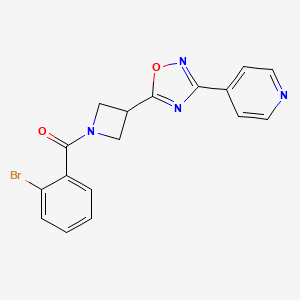
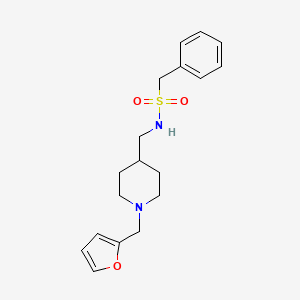
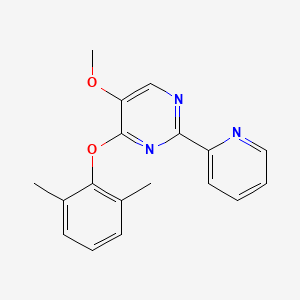
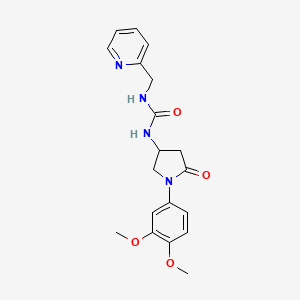
![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide](/img/structure/B2474763.png)
![N-(4-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474764.png)
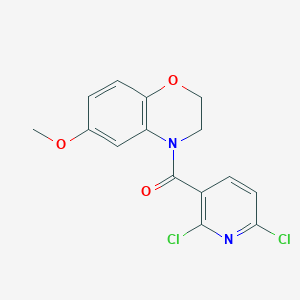
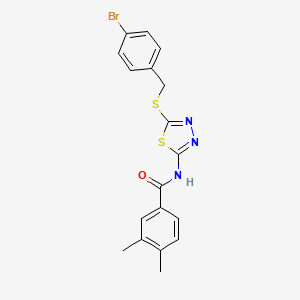
![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)
